Butyl butyryllactate

Vue d'ensemble

Description

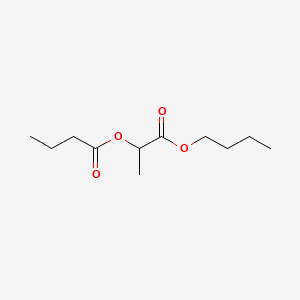

Butyl butyryllactate, also known as (1-butoxy-1-oxopropan-2-yl) butanoate, Butyl O-butyryllactate, or Butyl butyrolactate, is a synthetic compound . It has a molecular weight of 216.27 and a linear formula of CH3CH(O2CCH2CH2CH3)CO2(CH2)3CH3 . It is often used in the fragrance industry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH3CH(O2CCH2CH2CH3)CO2(CH2)3CH3 . Its molecular weight is 216.27 .

Physical and Chemical Properties Analysis

This compound is a colourless to pale yellow liquid with a sweet-sour, buttermilk odour . It has a density of 1.0±0.1 g/cm^3, a boiling point of 272.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its refractive index is 1.433 .

Applications De Recherche Scientifique

Polymerization and Material Science

Butyl butyryllactate, as a derivative of lactams and lactones, is relevant in the field of polymer science. Research demonstrates its involvement in alkaline polymerization processes. For instance, when used as acyllactam in combination with sodium caprolactam, it assists in determining the position of the lactam anion incorporated in the first chain-growth step of polymerization (Šebenda, 2007). Similarly, the aminolysis of N-acyllactams with n-butylamine, carried out in certain conditions, reflects the high reactivity of such compounds in base-catalyzed ring-opening polymerization, suggesting its potential use in creating novel polymeric materials (Hashimoto, Sumitomo, & Washio, 1988).

Biochemical Production and Applications

In the biochemical sector, butyric acid, closely related to this compound, is significant for its applications in chemical, food, and pharmaceutical industries. The immobilization of Clostridium tyrobutyricum in a fibrous-bed bioreactor for butyric acid production from glucose and xylose illustrates its potential in industrial fermentation processes (Jiang, Wang, Liang, Wang, Cen, & Xu, 2010).

Therapeutic Research

Regarding medical and therapeutic research, derivatives of butyric acid, like this compound, have been studied for their roles in cancer therapy and hemoglobinopathies. They are noted for their capacity to induce cell differentiation and control cell growth, as well as their potential as a biological response modifier (BRM) (Pouillart, 1998).

Environmental and Green Chemistry Applications

In environmental and green chemistry, the understanding of the toxicity and antimicrobial activity of various ionic liquids, including butyl derivatives, is essential. Research in this field aims to evaluate the "green" nature of these compounds before their widespread industrial use, considering their potential toxic and antimicrobial properties (Docherty & Kulpa, 2005).

Safety and Hazards

Butyl butyryllactate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . In case of contact with skin or eyes, it is advised to rinse with plenty of water . If swallowed, it is recommended to drink water and consult a doctor .

Analyse Biochimique

Biochemical Properties

Butyl butyryllactate plays a role in biochemical reactions as a flavoring agent. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to interact with olfactory receptor OR51E1, which mediates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) in enteroendocrine L cells . These interactions are crucial for coordinating gastrointestinal physiology, metabolism, and appetite regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate the secretion of GLP-1 and PYY via OR51E1 signaling in L cells, which can impact insulinotropic activity and appetite suppression . Additionally, its role as a flavoring agent suggests it may affect sensory cells and pathways related to taste and smell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as olfactory receptors. The binding of this compound to OR51E1 initiates a signal transduction cascade involving olfactory-specific GTP protein and adenylyl cyclase 3, leading to the secretion of GLP-1 and PYY . This mechanism highlights the compound’s role in modulating metabolic and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under room temperature conditions and has a long shelf life when stored properly . Its stability and degradation in biological systems may vary, influencing its long-term effects on cellular function. Studies have shown that this compound remains effective as a flavoring agent over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it is generally safe and effective as a flavoring agent. Higher dosages may lead to toxic or adverse effects. For instance, acute toxicity studies have shown that this compound can cause skin irritation at high concentrations . It is essential to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid esters. It is metabolized by enzymes such as esterases, which hydrolyze the ester bonds to produce butanoic acid and butan-1-ol . These metabolites can further participate in various metabolic processes, including energy production and biosynthesis of other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its function as a flavoring agent and its interactions with olfactory receptors.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for its activity and function in biochemical reactions and flavor perception.

Propriétés

IUPAC Name |

(1-butoxy-1-oxopropan-2-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORZZKKLCYMBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044831 | |

| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet-sour, buttermilk odour | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol) | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.978 | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-70-8 | |

| Record name | Butyl butyryllactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl butyryllactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl butyryllactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl O-butyryllactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BUTYRYLLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCR0ONT89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl butyryllactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Butyl Butyryllactate in the food additive described in the research?

A1: this compound is a flavoring compound that contributes to a milky aroma profile. In the food additive described in one of the studies , it's used in a low concentration (0.1-0.7% by mass) alongside other compounds like Ethyl Maltol, Decanoic Acid, and various lactones. The combination of these ingredients aims to create a more realistic and appealing milk fragrance in food products.

Q2: Are there any specific advantages to using this compound in this type of food additive?

A2: While the research doesn't explicitly highlight specific advantages of this compound over other similar flavor compounds, its inclusion suggests it contributes a desirable nuance to the overall milk fragrance profile. The research emphasizes the importance of achieving a "real and natural" milk flavor , implying that this compound plays a role in creating this complex sensory experience.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]-N-methylacetamide](/img/structure/B1580453.png)